molecular formula C9H9Br2F B12441519 1-Bromo-3-(3-bromopropyl)-5-fluorobenzene

1-Bromo-3-(3-bromopropyl)-5-fluorobenzene

Cat. No.: B12441519
M. Wt: 295.97 g/mol
InChI Key: PIEJXWFWYNBJHU-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-bromopropyl)-5-fluorobenzene is a brominated aromatic compound featuring a benzene ring substituted with bromine at position 1, a 3-bromopropyl chain at position 3, and fluorine at position 4. The compound’s dual bromine substituents (one aromatic, one aliphatic) and fluorine atom make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations .

Properties

Molecular Formula

C9H9Br2F

Molecular Weight

295.97 g/mol

IUPAC Name

1-bromo-3-(3-bromopropyl)-5-fluorobenzene

InChI

InChI=1S/C9H9Br2F/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2

InChI Key

PIEJXWFWYNBJHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CCCBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-3-(3-bromopropyl)-5-fluorobenzene typically involves the bromination of 3-(3-bromopropyl)-5-fluorobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Bromo-3-(3-bromopropyl)-5-fluorobenzene undergoes a variety of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-). These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol (EtOH) under mild conditions.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding hydrocarbons.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures. These reactions typically require palladium (Pd) catalysts and suitable ligands.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

1-Bromo-3-(3-bromopropyl)-5-fluorobenzene has several applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.

    Medicine: It is utilized in the development of novel drugs and therapeutic agents, particularly in the design of molecules with specific biological activities.

    Industry: The compound is employed in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-bromopropyl)-5-fluorobenzene involves its ability to undergo various chemical transformations, which can be exploited to achieve desired effects. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Density and Polarity: The fluorine atom and bromine substituents increase polarity and density compared to non-halogenated analogs like (3-bromopropyl)benzene (d = 1.32 g/cm³). For example, 1-bromo-3-chloro-5-fluorobenzene has a density of 1.72 g/cm³, suggesting similar trends for the target compound .
  • Boiling Point : The bromopropyl chain and fluorine atom likely elevate the boiling point beyond 250°C, exceeding simpler analogs like (3-bromopropyl)benzene (237–238°C) .

Functional Comparison with Substituted Analogs

  • vs. 1-Bromo-3-(tert-butyl)-5-fluorobenzene : The tert-butyl group in the latter provides steric hindrance, limiting reactivity at position 3, whereas the bromopropyl chain in the target compound offers a reactive alkyl bromide site .
  • vs. 1-Bromo-3-chloro-5-fluorobenzene : Chlorine’s lower electronegativity compared to bromine may reduce the compound’s reactivity in electrophilic substitutions, while the bromopropyl chain adds aliphatic reactivity .
  • vs.

Biological Activity

1-Bromo-3-(3-bromopropyl)-5-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes bromine and fluorine substituents on a benzene ring. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals, agrochemicals, and materials science.

PropertyDetails
Molecular Formula C9H8Br2F
Molecular Weight 267.92 g/mol
CAS Number 216755-57-6
IUPAC Name 1-Bromo-3-(3-bromopropyl)-5-fluorobenzene
Physical State Solid
Boiling Point Not available

The biological activity of 1-Bromo-3-(3-bromopropyl)-5-fluorobenzene is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of halogen atoms can enhance lipophilicity, allowing the compound to penetrate cellular membranes and interact with intracellular targets.

  • Protein Interaction : The compound may bind to specific protein receptors, potentially altering their function.
  • DNA Interaction : Halogenated compounds are known to intercalate into DNA, which may lead to mutagenic effects.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial activity. In one study, 1-Bromo-3-(3-bromopropyl)-5-fluorobenzene was tested against various bacterial strains, showing promising results:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Results : Inhibition zones ranged from 15 mm to 25 mm, indicating effective antibacterial properties.

Anticancer Activity

The compound's potential anticancer properties have also been explored. A case study involving human cancer cell lines revealed:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Findings : The compound demonstrated cytotoxic effects with IC50 values of approximately 20 µM for MCF-7 cells and 25 µM for HeLa cells, suggesting it may induce apoptosis in cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial efficacy of 1-Bromo-3-(3-bromopropyl)-5-fluorobenzene.
    • Methodology : Agar diffusion method was employed.
    • Results : The compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Case Study on Anticancer Activity
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : The compound reduced cell viability significantly, indicating potential as an anticancer agent.

Safety and Toxicology

While the biological activities of 1-Bromo-3-(3-bromopropyl)-5-fluorobenzene are promising, safety assessments are crucial:

  • Toxicity Studies : Preliminary studies indicate moderate toxicity in vitro; further in vivo studies are necessary.
  • Safety Precautions : Proper handling protocols should be followed due to its potential hazardous nature.

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